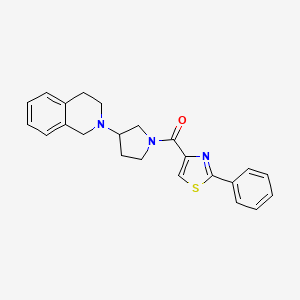
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H23N3OS and its molecular weight is 389.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Properties
- Improvement of Synthesis Techniques : Feng Ta (2013) developed a novel process for synthesizing 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis, achieving an overall yield of 53% from phenethylamine by using a mixture of P2O5/POCl3 as the dehydrating agent (Ta, 2013).
- Electrochemical Properties : T. Eckert et al. (1982) explored the relationships between structure and reactivity for pyrroloquinoline and phenanthroline quinones, revealing insights into their electrochemical reductions and chemical reactivity (Eckert, 1982).
2. Photophysical Studies
- Metalated Ir(III) Complexes : J. Shakirova et al. (2018) prepared novel diimine ligands containing developed aromatic [2,1-a]pyrrolo[3,2-c]isoquinoline system, used in synthesizing Ir(III) luminescent complexes. These complexes showed moderate to strong phosphorescence in organic solvents (Shakirova et al., 2018).
- Photochemical Studies : A. Castellano et al. (1975) discussed the photochemical substitution of monoazaaromatic compounds like isoquinoline in methanol, involving processes like hydrogen photoabstraction (Castellano, Catteau, & Lablache-Combier, 1975).
3. Inhibition and Enzymatic Activity
- Butyrylcholinesterase (BChE) Inhibition : Cheng-Shi Jiang et al. (2019) designed selective BChE inhibitors from a 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivative. These compounds showed good selectivity towards BChE over AChE and displayed anti-Aβ1–42 aggregation activity, with no evident cytotoxicity (Jiang et al., 2019).
4. Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : N. Desai et al. (2016) synthesized novel quinoline derivatives with pyrazoline and pyridine analogs, exhibiting potent antibacterial and antifungal activity, with low cytotoxicity (Desai, Patel, & Dave, 2016).
- Antioxidant Studies : Khalida F. Al-azawi (2016) synthesized quinazolin derivatives showing significant antioxidant activity, comparable to common antioxidants like ascorbic acid (Al-azawi, 2016).
Eigenschaften
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c27-23(21-16-28-22(24-21)18-7-2-1-3-8-18)26-13-11-20(15-26)25-12-10-17-6-4-5-9-19(17)14-25/h1-9,16,20H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCHXZSKZEIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
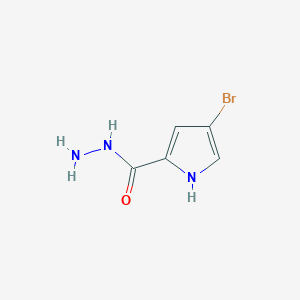
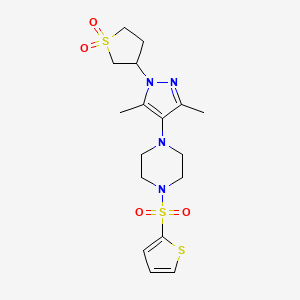

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
![5-[(2-Thien-2-ylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2717684.png)
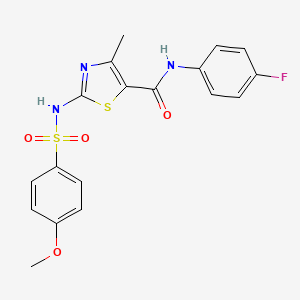
![N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B2717687.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide](/img/structure/B2717688.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)
![N-(1-cyanocycloheptyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2717692.png)
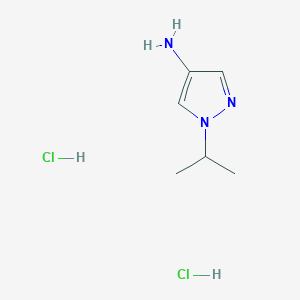
![2,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2717694.png)
![2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2717695.png)
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2717697.png)
